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The re-emergence of polymyxins as a last-resort treatment for infections caused by multidrug-

resistant (MDR) Gram-negative bacteria has necessitated a thorough understanding of their

pharmacodynamic properties. One crucial parameter is the post-antibiotic effect (PAE), the

period of suppressed bacterial growth after limited exposure to an antimicrobial agent. This

guide provides a comparative assessment of the in vitro PAE of polymyxins against key Gram-

negative pathogens, supported by experimental data and detailed methodologies.

Polymyxin B and Colistin: An Overview
Polymyxin B and colistin (polymyxin E) are cationic polypeptide antibiotics effective against a

majority of Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter

baumannii, and Klebsiella pneumoniae.[1] Their primary mechanism of action involves

interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of

Gram-negative bacteria, leading to membrane disruption and cell death. Despite their efficacy,

concerns regarding nephrotoxicity and neurotoxicity have historically limited their use.

The Post-Antibiotic Effect of Polymyxins: A
Comparative Analysis
The PAE is a significant factor in optimizing dosing regimens, as a longer PAE may allow for

less frequent administration, potentially reducing toxicity. However, in vitro studies have shown
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that polymyxins generally exhibit a short to negligible PAE against many Gram-negative

bacteria, particularly at clinically relevant concentrations.

The following table summarizes the in vitro PAE of polymyxins and other antibiotic classes

against key MDR Gram-negative pathogens.

Bacterial
Species

Antibiotic
Concentration
(x MIC)

PAE Duration
(hours)

Reference

Pseudomonas

aeruginosa
Polymyxin B 2 0.1 [2]

Polymyxin B Not Specified Up to 1.83 [3]

Gentamicin 2 0.75 [2]

Ciprofloxacin 2 1.5 [2]

Klebsiella

pneumoniae
Colistin 0.5 - 64

No or very

modest PAE
[4]

Acinetobacter

baumannii
Colistin 1 -0.07 to 3.2 [2]

Colistin 1 and 4 3.90 and 4.48 [5]

Colistin 16, 32, 64
1.0, 2.3, 3.5

(ATCC 19606)
[6]

Colistin 16, 32, 64
-0.8 to -8.15

(Clinical Isolates)
[6]

Colistin +

Meropenem
Not Specified 2.4 to >5 [2]

Key Observations:

Variable and Often Short PAE: The PAE of polymyxins is highly variable and often short,

particularly for P. aeruginosa and K. pneumoniae.
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Strain-Dependent Effects: The duration of the PAE can be significantly influenced by the

specific bacterial strain, as demonstrated by the contrasting results between the reference

strain and clinical isolates of A. baumannii.

Concentration Dependence: For some strains, a modest concentration-dependent increase

in PAE has been observed.

Combination Therapy: The combination of colistin with other antibiotics, such as

meropenem, has been shown to prolong the PAE against A. baumannii, suggesting a

potential strategy to enhance their efficacy.

Experimental Protocols for PAE Determination
The in vitro PAE of polymyxins is typically determined using one of two primary methods: the

viable count method or the optical density method. Both methods follow a similar initial

procedure of exposing a standardized bacterial inoculum to the antibiotic for a defined period.

General Experimental Workflow

Preparation Exposure Phase Antibiotic Removal

Monitoring Phase CalculationBacterial Culture
(Logarithmic Growth Phase)

Prepare Standardized Inoculum
(~5 x 10^7 CFU/mL)

Expose Bacteria to Antibiotic
(1-2 hours)

Control Culture
(No Antibiotic)

Prepare Antibiotic Solutions
(e.g., 10x MIC)

Remove Antibiotic
(Centrifugation/Washing or Dilution)

Monitor Bacterial Regrowth
(Viable Counts or Optical Density)Parallel Monitoring

Calculate PAE
(PAE = T - C)

Click to download full resolution via product page

General workflow for in vitro PAE determination.

Method 1: Viable Count Method
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture in the

logarithmic phase of growth and adjusted to a standardized concentration (e.g., ~5 x 10^7

CFU/mL) in a suitable broth medium like cation-adjusted Mueller-Hinton broth (CAMHB).
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Antibiotic Exposure: The bacterial suspension is divided into test and control tubes. The test

antibiotic is added to the test tube at a specified concentration (e.g., 10 times the Minimum

Inhibitory Concentration - MIC). The control tube receives no antibiotic. Both tubes are

incubated for a defined period (e.g., 1-2 hours) at 37°C.

Antibiotic Removal: The antibiotic is removed from the test culture. This can be achieved by:

Centrifugation and Washing: The bacterial suspension is centrifuged, the supernatant

containing the antibiotic is discarded, and the bacterial pellet is washed and resuspended

in fresh, pre-warmed broth. This process is typically repeated three times.

Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth to reduce the

antibiotic concentration to sub-inhibitory levels.

Monitoring of Regrowth: Both the test and control cultures are incubated at 37°C. Aliquots

are taken from both tubes at regular intervals (e.g., every hour) for viable counting. This is

done by performing serial dilutions and plating on a suitable agar medium.

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C

T: The time required for the count of CFU/mL in the test culture to increase by 1 log10

above the count observed immediately after antibiotic removal.

C: The time required for the count of CFU/mL in the untreated control culture to increase

by 1 log10 above its initial count at time zero.

Method 2: Optical Density Method
This method follows the same initial steps of inoculum preparation, antibiotic exposure, and

removal as the viable count method. The key difference lies in the monitoring of regrowth.

Monitoring of Regrowth: Instead of viable counts, bacterial regrowth is monitored by

measuring the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) at

regular intervals using a spectrophotometer or a microplate reader.

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C
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T: The time it takes for the OD of the antibiotic-exposed culture to reach a predetermined

value or a certain percentage (e.g., 50%) of the final OD of the control culture.

C: The time it takes for the OD of the control culture to reach the same value.

Signaling Pathways and Logical Relationships
The interaction of polymyxins with the bacterial outer membrane is the initiating event that

ultimately leads to cell death and the induction of a PAE, however short it may be.
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Mechanism of polymyxin action leading to PAE.
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Conclusion
The in vitro post-antibiotic effect of polymyxins against multidrug-resistant Gram-negative

bacteria is generally short or negligible. This characteristic underscores the importance of

maintaining adequate therapeutic concentrations throughout the dosing interval to ensure

sustained bactericidal activity and prevent regrowth. While combination therapies may offer a

strategy to prolong the PAE and enhance the efficacy of polymyxins, further research is

warranted to optimize their clinical use. The experimental protocols and comparative data

presented in this guide provide a valuable resource for researchers and drug development

professionals working to combat the growing threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Postantibiotic effect of colistin alone and combined with vancomycin or meropenem
against Acinetobacter spp. with well defined resistance mechanisms - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. In vitro activities of colistin, imipenem and ceftazidime against drug-resistant
Pseudomonas aeruginosa and Acinetobacter baumannii isolates in the south of Iran - PMC
[pmc.ncbi.nlm.nih.gov]

3. msptm.org [msptm.org]

4. In vitro postantibiotic effect of colistin on multidrug-resistant Acinetobacter baumannii -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. In vitro pharmacodynamics of colistin against Acinetobacter baumannii clinical isolates -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [In Vitro Post-Antibiotic Effect of Polymyxins: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074138#assessing-the-post-antibiotic-effect-of-
polymyxins-in-vitro]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.benchchem.com/product/b074138?utm_src=pdf-body
https://www.benchchem.com/product/b074138?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26319682/
https://pubmed.ncbi.nlm.nih.gov/26319682/
https://pubmed.ncbi.nlm.nih.gov/26319682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6540545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6540545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6540545/
https://msptm.org/files/Vol37No2/471-481-Nordin-SA.pdf
https://pubmed.ncbi.nlm.nih.gov/17188449/
https://pubmed.ncbi.nlm.nih.gov/17188449/
https://pubmed.ncbi.nlm.nih.gov/17289768/
https://pubmed.ncbi.nlm.nih.gov/17289768/
https://academic.oup.com/jac/article-abstract/59/3/473/841735
https://www.benchchem.com/product/b074138#assessing-the-post-antibiotic-effect-of-polymyxins-in-vitro
https://www.benchchem.com/product/b074138#assessing-the-post-antibiotic-effect-of-polymyxins-in-vitro
https://www.benchchem.com/product/b074138#assessing-the-post-antibiotic-effect-of-polymyxins-in-vitro
https://www.benchchem.com/product/b074138#assessing-the-post-antibiotic-effect-of-polymyxins-in-vitro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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